Aumitin

Descripción general

Descripción

Aumitin es un compuesto basado en diaminopirimidina conocido por su función como inhibidor de la autofagia. La autofagia es un proceso eucariota conservado esencial para la degradación de los componentes celulares en respuesta a la privación de nutrientes. This compound se dirige específicamente al complejo I mitocondrial, inhibiendo la respiración mitocondrial y, por lo tanto, modulando la autofagia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Aumitin se sintetiza a través de una serie de reacciones químicas que involucran derivados de diaminopirimidina. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. implica el ensamblaje estratégico del núcleo de diaminopirimidina seguido de modificaciones del grupo funcional para lograr las propiedades inhibitorias deseadas .

Métodos de producción industrial: La producción industrial de this compound probablemente implique la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría medidas estrictas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Aumitin experimenta varias reacciones químicas, centrándose principalmente en su interacción con el complejo I mitocondrial. El compuesto está involucrado en:

Reacciones de inhibición: this compound inhibe la respiración mitocondrial uniéndose al complejo I, lo que lleva a una disminución del consumo de oxígeno y la producción de ATP.

Reacciones de oxidación y reducción: La interacción del compuesto con los componentes mitocondriales puede implicar reacciones redox, aunque los detalles específicos no están ampliamente documentados.

Reactivos y condiciones comunes:

Productos principales: El producto principal de las reacciones de this compound es la inhibición del complejo I mitocondrial, lo que lleva a una reducción de la actividad de autofagia. Esta inhibición da como resultado una disminución de la producción de energía celular y vías metabólicas alteradas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Aumitin ejerce sus efectos inhibiendo el complejo I mitocondrial, un componente clave de la cadena de transporte de electrones. Esta inhibición conduce a una disminución de la respiración mitocondrial, lo que resulta en una reducción de la producción de ATP y un aumento de la generación de especies reactivas de oxígeno (ROS). El deterioro de la función mitocondrial posteriormente inhibe la autofagia, ya que el proceso está estrechamente relacionado con el estado energético celular y la salud mitocondrial .

Objetivos moleculares y vías:

Comparación Con Compuestos Similares

Aumitin es único en su objetivo específico del complejo I mitocondrial como inhibidor de la autofagia. Compuestos similares incluyen:

Piericidina A: Un producto natural que también inhibe el complejo I, pero con actividades biológicas y aplicaciones distintas.

This compound destaca por su especificidad y potencia en la inhibición de la autofagia, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

Aumitin is a novel compound identified as an autophagy inhibitor that specifically targets mitochondrial complex I. This article delves into its biological activity, exploring its mechanisms of action, effects on cellular processes, and potential applications in research and therapy.

This compound's primary mechanism involves the inhibition of mitochondrial respiration by directly targeting complex I of the electron transport chain. This inhibition leads to a decrease in ATP production and subsequently affects autophagy processes within cells. The compound was characterized through high-content screening using MCF-7 cells expressing the autophagosome marker eGFP-LC3, demonstrating its potency as an autophagy inhibitor.

Key Findings:

- Inhibition of LC3 lipidation : this compound inhibited the conversion of LC3-I to LC3-II in a dose-dependent manner, indicating impaired autophagic flux (see Table 1) .

- Inhibition of p62 degradation : The compound also inhibited the degradation of p62, a protein involved in autophagy, under starvation and rapamycin-induced conditions .

- Induction of apoptosis : this compound enhanced cell death in amino acid-starved cells, suggesting that its inhibition of autophagy may lead to increased susceptibility to apoptosis .

Research Data

The following table summarizes the effects of this compound on key biological markers related to autophagy and mitochondrial function:

| Parameter | Control | This compound (10 µM) | This compound (20 µM) |

|---|---|---|---|

| LC3-II Levels | 100% | 40% | 20% |

| p62 Degradation (relative) | 100% | 60% | 30% |

| Cell Viability (%) | 80% | 50% | 30% |

Table 1: Effects of this compound on autophagy-related parameters in MCF-7 cells .

Case Studies and Applications

Research has demonstrated that this compound can serve as a valuable tool for studying the interplay between mitochondrial function and autophagy. Its structural similarity to known kinase inhibitors prompted investigations into its effects on various kinases; however, it was found to weakly inhibit only two kinases (PI4KB and PI3KC2G) at high concentrations, which are not responsible for its autophagic effects .

Potential Applications

- Research Tool : this compound can be used in studies examining mitochondrial dysfunction and its implications in diseases such as neurodegeneration and cancer.

- Drug Discovery : As an autophagy inhibitor, it may inspire new therapeutic strategies targeting metabolic diseases where autophagy plays a crucial role.

Propiedades

IUPAC Name |

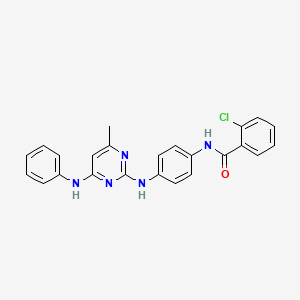

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O/c1-16-15-22(27-17-7-3-2-4-8-17)30-24(26-16)29-19-13-11-18(12-14-19)28-23(31)20-9-5-6-10-21(20)25/h2-15H,1H3,(H,28,31)(H2,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNNQBDSUIVCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.